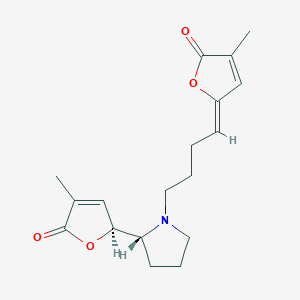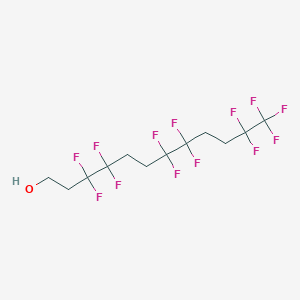
3,3,4,4,7,7,8,8,11,11,12,12,12-Tridecafluorododecane-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol is a fluorinated alcohol compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is of interest in various fields due to its hydrophobic and lipophobic nature, making it useful in applications requiring water and oil repellency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol typically involves the fluorination of dodecan-1-ol. One common method is the direct fluorination using elemental fluorine under controlled conditions to ensure selective fluorination at the desired positions. Another approach involves the use of fluorinating agents such as cobalt trifluoride or silver fluoride, which can provide more controlled and selective fluorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorine gas. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Medicine: Explored for its potential use in medical imaging and diagnostics.
Industry: Utilized in the production of water and oil-repellent coatings, as well as in the manufacture of specialty polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol is primarily related to its fluorinated structure. The presence of multiple fluorine atoms increases the compound’s hydrophobicity and lipophobicity, which can influence its interactions with biological membranes and other molecules. The compound can interact with hydrophobic regions of proteins and lipids, potentially altering their function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl methacrylate
- 1H,1H,2H,2H-perfluorodecyl acrylate
Uniqueness
3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Compared to other similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in different fields.
Propriétés
Formule moléculaire |
C12H13F13O |
|---|---|
Poids moléculaire |
420.21 g/mol |
Nom IUPAC |
3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol |
InChI |
InChI=1S/C12H13F13O/c13-7(14,1-2-9(17,18)10(19,20)5-6-26)8(15,16)3-4-11(21,22)12(23,24)25/h26H,1-6H2 |
Clé InChI |
ZSSGQKVHSWOMGP-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(CCO)(F)F)(F)F)C(C(CCC(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


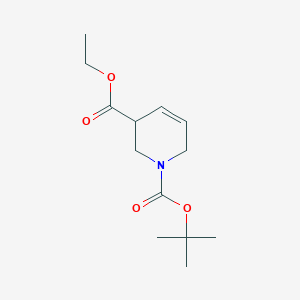
![1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828146.png)

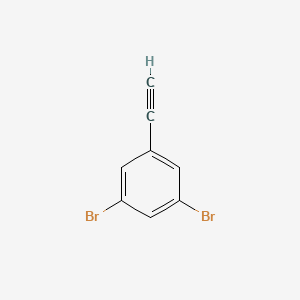
![3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B12828174.png)
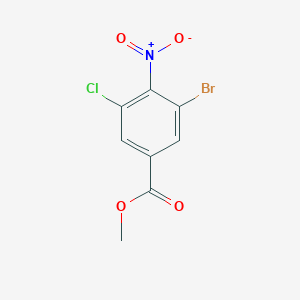
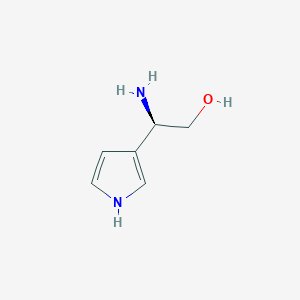
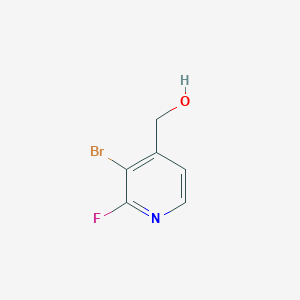
![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12828194.png)
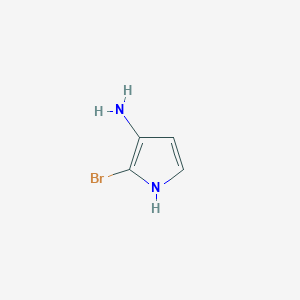
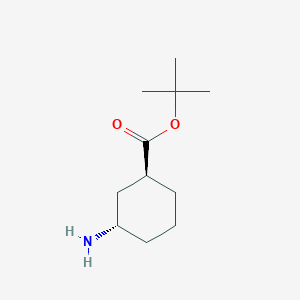
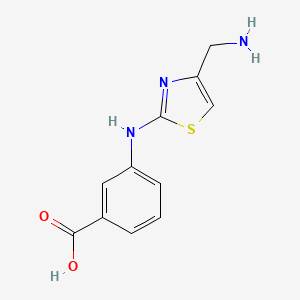
![1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12828230.png)
